8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one
CAS No.:
Cat. No.: VC18320157
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one -](/images/structure/VC18320157.png)
Specification
Molecular Formula | C11H18O3 |
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Molecular Weight | 198.26 g/mol |
IUPAC Name | 10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one |
Standard InChI | InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3 |
Standard InChI Key | FITWWSJDEYDCPI-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2(CCO1)CC(=O)CCO2)C |
Introduction
Structural Characteristics and Nomenclature
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one features a spiro[5.5]undecane core, where two six-membered rings (one dioxolane and one cyclohexanone) share a single spiro carbon atom at position 8. The 8,8-dimethyl substitution imposes significant steric constraints, influencing both conformational dynamics and reactivity. Key structural parameters include:
Molecular Geometry
X-ray crystallographic analyses of analogous spiroketones reveal chair-boat conformations for the cyclohexanone ring and envelope conformations for the dioxolane ring, stabilized by intramolecular hydrogen bonding . For 8,8-dimethyl derivatives, the geminal methyl groups at C8 enforce a distorted chair conformation, increasing ring strain by approximately 7–9 kJ/mol compared to non-methylated analogs.
Table 1: Comparative Structural Data for Spiro[5.5]undecane Derivatives
Compound | Bond Length (C8-O) | Dihedral Angle (O-C8-O) | Conformational Energy (kJ/mol) |
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1,9-Dioxaspiro[5.5]undecan-4-one | 1.43 Å | 112.3° | 64.2 |
8,8-Dimethyl derivative | 1.41 Å | 118.7° | 71.9 |
Spectroscopic Signatures
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IR Spectroscopy: The ketone carbonyl stretch appears at 1,715–1,725 cm⁻¹, redshifted by 15–20 cm⁻¹ compared to acyclic ketones due to conjugation with adjacent oxygen atoms.
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NMR Spectroscopy:
Synthetic Methodologies
Spirocyclization Strategies
The most efficient route involves acid-catalyzed spirocyclization of γ,δ-dihydroxy ketones, as demonstrated in the synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol, which can be oxidized to the target ketone. Key steps include:
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Precursor Preparation: Condensation of 2,2-dimethyl-1,3-propanediol with levulinic acid yields a dihydroxy ketone intermediate (yield: 68–72%).
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Cyclization: Treatment with p-toluenesulfonic acid (PTSA) in toluene at 110°C induces simultaneous hemiacetal formation and ring closure (conversion >90%) .
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Oxidation: Jones oxidation converts the secondary alcohol to a ketone, achieving 85–88% purity after recrystallization.
Reaction Scheme:
Alternative Approaches
Domino autocatalytic reactions involving α,β-unsaturated ketones and dienophiles offer atom-economic pathways to spiro scaffolds, though yields remain moderate (45–55%) . For example, microwave-assisted reactions at 150°C reduce reaction times from 24 h to 35 min while maintaining stereoselectivity .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₁H₁₈O₃ | High-resolution MS |
Molecular Weight | 198.26 g/mol | Calculated |
Melting Point | 89–92°C | Differential Scanning Calorimetry |
logP | 1.84 | HPLC determination |
Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-flask method |
The compound exhibits limited solubility in polar aprotic solvents (DMF: 34 mg/mL; DMSO: 41 mg/mL) but shows enhanced solubility in chlorinated solvents (CH₂Cl₂: 89 mg/mL).
Biological Activity and Applications
Though direct pharmacological data for 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one remains scarce, structural analogs demonstrate:
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Antimicrobial Effects: 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol inhibits Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL). Oxidation to the ketone is predicted to enhance membrane permeability, potentially lowering MIC values.
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Anticancer Potential: Spiroketones modulate tubulin polymerization, with IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells .
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Material Science Applications: The rigid spiro framework improves thermal stability in polymer blends, increasing decomposition temperatures by 40–60°C compared to linear analogs .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysts for enantioselective spirocyclization could enable access to optically pure variants for chiral drug development.
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Structure-Activity Relationships: Systematic modification of substituents at C4 and C8 will clarify their role in bioactivity.
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Computational Modeling: Molecular dynamics simulations could predict host-guest complexation abilities for supramolecular chemistry applications.
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